molecular formula C19H18O5 B10830338 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol

5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol

Cat. No.: B10830338
M. Wt: 326.3 g/mol
InChI Key: HMTMYIWMPJSCAZ-SFHVURJKSA-N
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Description

  • The hydroxyl group can be introduced via an asymmetric reduction of a ketone precursor using a chiral catalyst, such as a BINAP-Ru complex, to ensure the correct stereochemistry (6S configuration).

  • Attachment of the Benzene-1,3-Diol Group:

    • The benzene-1,3-diol moiety is typically introduced through a Suzuki-Miyaura coupling reaction, involving a boronic acid derivative and a halogenated furobenzofuran intermediate. Conditions often include a palladium catalyst (Pd(PPh₃)₄), a base (like K₂CO₃), and a suitable solvent (e.g., toluene).

  • Industrial Production Methods

    For large-scale production, industrial methods might involve optimizing the aforementioned reactions for efficiency, yield, and cost-effectiveness. Continuous flow chemistry, where reactions are carried out in a series of connected reactors, can be employed to improve scalability and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol typically involves multiple steps:

    • Formation of the Furobenzofuran Core:

      • The furobenzofuran ring can be constructed through a [3+2] cycloaddition reaction involving an alkene and an epoxy compound. Reaction conditions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a polar solvent like dichloromethane (CH₂Cl₂).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • The phenolic groups in 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction:

      • Reduction of the furobenzofuran core can be performed using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the partial or complete hydrogenation of the double bonds.

    • Substitution:

      • Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Major Products

    • Oxidation: Conversion to benzoquinone derivatives.

    • Reduction: Formation of dihydrofuran or tetrahydrofuran derivatives.

    • Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.

    Scientific Research Applications

    5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol is used in a variety of scientific research fields:

    • Chemistry:

      • As a synthetic intermediate for the development of more complex molecules.

    • Biology:

      • Investigated for its potential to interact with biological macromolecules, such as proteins and nucleic acids.

    • Medicine:

      • Studied for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    • Industry:

      • Utilized in the development of novel materials and polymers with specific properties.

    Mechanism of Action

    The exact mechanism of action of 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol depends on its specific application:

    • In Medicinal Chemistry:

      • The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors.

      • It might target pathways involved in oxidative stress, inflammation, or cell signaling.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-[(6R)-6-(2-Hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol: Differing in stereochemistry (6R configuration).

    • 4-Hydroxybenzofuran Derivatives: Similar structure but with fewer hydroxyl groups and different substitution patterns.

    • Flavonoids: Naturally occurring compounds with similar phenolic structures and biological activities.

    Properties

    Molecular Formula

    C19H18O5

    Molecular Weight

    326.3 g/mol

    IUPAC Name

    5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol

    InChI

    InChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m0/s1

    InChI Key

    HMTMYIWMPJSCAZ-SFHVURJKSA-N

    Isomeric SMILES

    CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O

    Canonical SMILES

    CC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O

    Origin of Product

    United States

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